REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-])=O)=[CH:7][C:6]=1[C:14]1[CH:19]=[CH:18][N+:17]([CH3:20])=[CH:16][CH:15]=1)([CH3:4])([CH3:3])[CH3:2].[NH4+].[Cl-].[BH4-].[Na+]>O.CCO.C(Cl)Cl.[Fe]>[C:1]([C:5]1[CH:10]=[CH:9][C:8]([NH2:11])=[CH:7][C:6]=1[C:14]1[CH2:19][CH2:18][N:17]([CH3:20])[CH2:16][CH:15]=1)([CH3:4])([CH3:2])[CH3:3] |f:1.2,3.4,5.6|
|
Name
|
4-(2-tert-Butyl-5-nitrophenyl)-1-methylpyridinium
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])C1=CC=[N+](C=C1)C
|
Name
|
|
Quantity
|
450 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
H2O EtOH
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O.CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The flask was heated to reflux
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of Celite®
|
Type
|
DISSOLUTION
|
Details
|
redissolved in MeOH (20 mL, anhydrous)
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to 0° C.
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to RT
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford an amorphous clear yellow solid
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)C1=C(C=C(N)C=C1)C=1CCN(CC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |